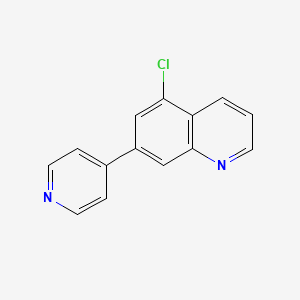
5-Chloro-7-(pyridin-4-YL)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(pyridin-4-YL)quinoline: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both chlorine and pyridine substituents in this compound enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(pyridin-4-YL)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki cross-coupling reaction , where a quinoline-based ligand is synthesized by coupling a chlorinated quinoline with a pyridine derivative . This reaction often requires a palladium catalyst and a base in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 5-Chloro-7-(pyridin-4-YL)quinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or amines in polar solvents.
Electrophilic substitution: Reagents like halogens or nitrating agents in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
- Substituted quinolines
- Oxidized quinoline derivatives
- Reduced quinoline derivatives
科学的研究の応用
Chemistry: 5-Chloro-7-(pyridin-4-YL)quinoline is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: Quinoline derivatives, including this compound, are explored for their antimalarial, antimicrobial, and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and materials with specific electronic properties. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 5-Chloro-7-(pyridin-4-YL)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the formation of β-haematin, a crucial process in the life cycle of the malaria parasite . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and leading to therapeutic effects.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Camptothecin: An anticancer agent with a quinoline-based structure.
Mepacrine: Another antimalarial drug with a quinoline nucleus.
Uniqueness: 5-Chloro-7-(pyridin-4-YL)quinoline stands out due to its specific substitution pattern, which enhances its reactivity and potential for diverse applications. The presence of both chlorine and pyridine groups provides unique chemical properties that are not found in other quinoline derivatives .
特性
CAS番号 |
1211595-82-2 |
|---|---|
分子式 |
C14H9ClN2 |
分子量 |
240.69 g/mol |
IUPAC名 |
5-chloro-7-pyridin-4-ylquinoline |
InChI |
InChI=1S/C14H9ClN2/c15-13-8-11(10-3-6-16-7-4-10)9-14-12(13)2-1-5-17-14/h1-9H |
InChIキー |
JLBAAXDUOZKQBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2Cl)C3=CC=NC=C3)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



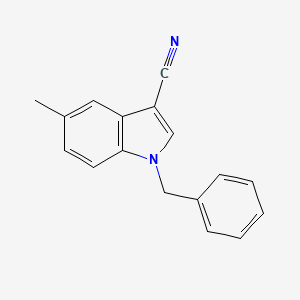


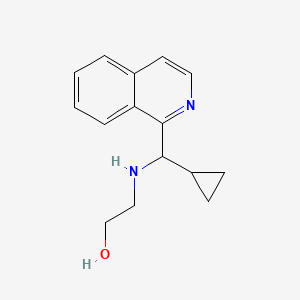

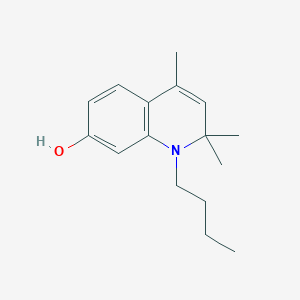

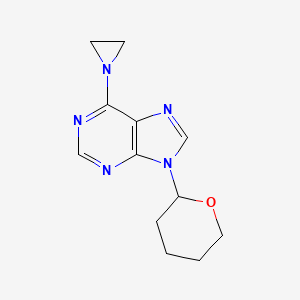
![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)

![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)
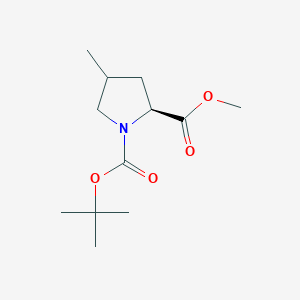
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine](/img/structure/B11868970.png)
